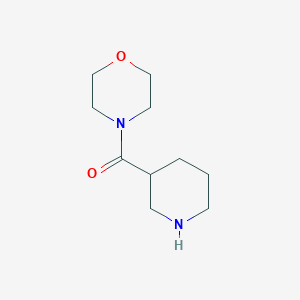

4-(Piperidin-3-ylcarbonyl)morpholine

Descripción

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds are of paramount importance in the pharmaceutical industry, forming the structural core of a vast number of approved drugs. mdpi.comrsc.org Their prevalence stems from their structural diversity and their ability to engage in a wide range of interactions with biological targets like enzymes and receptors. rroij.com The presence of heteroatoms such as nitrogen and oxygen introduces unique physicochemical properties, including hydrogen bonding capacity, polarity, and basicity, which are critical for molecular recognition and binding affinity. rroij.com These scaffolds provide a versatile platform for medicinal chemists to systematically modify and optimize lead compounds to achieve desired therapeutic effects. rroij.com The development of novel synthetic methodologies continues to expand the accessible chemical space of heterocyclic compounds, accelerating the pace of drug discovery. rsc.org

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural products (alkaloids) and synthetic pharmaceuticals. encyclopedia.pubnih.gov Its derivatives are found in more than twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubresearchgate.net The conformational flexibility of the piperidine ring allows it to adopt specific geometries, such as chair and boat conformations, which can be crucial for optimal binding to biological targets. Its basic nitrogen atom is often involved in key ionic interactions within receptor binding pockets.

Morpholine (B109124), a six-membered heterocycle containing both an amine and an ether functional group, is also considered a "privileged" scaffold in medicinal chemistry. nih.govnih.govjchemrev.com The morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its presence can enhance aqueous solubility, metabolic stability, and absorption. researchgate.net The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen provides a site for further chemical modification. wikipedia.org Morpholine is a key component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org

Rationale for Academic Investigation of 4-(Piperidin-3-ylcarbonyl)morpholine

The specific compound, this compound, serves as a representative example of a piperidine-morpholine hybrid. Its structure warrants academic investigation due to the logical combination of its constituent parts and its relationship to other bioactive molecules.

The molecular architecture of this compound features a piperidine ring linked at its 3-position to the nitrogen atom of a morpholine ring via a carbonyl group, forming an amide bond. This design incorporates several key features with potential pharmacological significance:

Piperidine Scaffold : The piperidine ring provides a basic nitrogen center and a conformationally adaptable framework, which is a common feature in compounds targeting the central nervous system (CNS) and other biological systems. ontosight.aiontosight.ai

Morpholine Moiety : The terminal morpholine group is known to confer favorable pharmacokinetic properties, such as increased solubility and metabolic stability. nih.govresearchgate.net This can be advantageous in developing orally bioavailable drug candidates.

Amide Linker : The carbonyl group acts as a rigid linker connecting the two heterocyclic rings. Amide bonds are stable and common in pharmaceuticals, and the carbonyl oxygen can serve as a hydrogen bond acceptor, potentially contributing to target binding.

3-Substitution Pattern : The connection at the 3-position of the piperidine ring is a less common but important substitution pattern that can lead to novel selectivity for biological targets compared to the more frequently studied 4-substituted piperidines.

The combination of these elements suggests that this compound could possess a balanced profile of biological activity and drug-like properties, making it a molecule of interest for screening and further chemical modification.

While specific research on this compound is not extensively documented in publicly available literature, its structural components place it within a well-established research landscape. The synthesis of various molecules containing linked piperidine and morpholine rings has been a focus of studies aimed at developing new anticancer agents. nih.govacs.org For instance, researchers have designed and synthesized series of compounds where piperidine and morpholine fragments are incorporated into larger molecular structures to enhance DNA binding or inhibit specific enzymes involved in cancer cell proliferation. nih.govacs.org

Furthermore, molecules containing a piperidine-3-carboxamide core are explored for various therapeutic applications. The investigation of such compounds allows for the exploration of structure-activity relationships (SAR), where systematic changes to the piperidine or the amide substituent can fine-tune biological activity. The academic study of this compound would contribute to this broader understanding, providing data on how the specific combination of a piperidine-3-carboxamide with a morpholine ring influences its properties and potential bioactivity.

Below is a table summarizing basic chemical information for the hydrochloride salt of the title compound.

| Property | Value |

| Product Name | This compound HYDROCHLORIDE |

| CAS Number | 35090-96-1 |

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | 369.8±42.0 °C (Predicted) |

| Density | 1.111±0.06 g/cm3 (Predicted) |

| pKa | 9.32±0.10 (Predicted) |

Data sourced from chemical supplier databases. chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

morpholin-4-yl(piperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAQRKAOFPLUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585436 | |

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-96-1 | |

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidin 3 Ylcarbonyl Morpholine and Analogous Structures

Retrosynthetic Analysis of the 4-(Piperidin-3-ylcarbonyl)morpholine Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inamazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.in

For this compound, the most logical primary disconnection is at the amide bond, as this is a robust and reliable bond-forming reaction in the forward synthetic direction. This disconnection (A) yields two key synthons: a piperidin-3-ylcarbonyl cation and a morpholine (B109124) anion. These correspond to the synthetic equivalents of piperidine-3-carboxylic acid (or an activated derivative like an acyl chloride) and morpholine.

Figure 1: Retrosynthetic Analysis of this compound

Established Chemical Synthesis Routes for Piperidine-Morpholine Hybrid Systems

The construction of molecules containing both piperidine (B6355638) and morpholine moieties relies on a well-established toolbox of organic reactions. These methods focus on efficiently forming the key carbonyl linkage and constructing the heterocyclic rings.

The formation of the amide bond between the piperidine-3-carboxylic acid moiety and the morpholine ring is a cornerstone of this synthesis. This transformation is typically achieved through standard acylation or amidation protocols.

One common approach involves activating the carboxylic acid of a protected piperidine-3-carboxylic acid. This can be done by converting the acid to a more reactive species, such as an acyl chloride (e.g., using oxalyl chloride or thionyl chloride), which then readily reacts with morpholine. nih.gov Alternatively, peptide coupling reagents are widely used to facilitate the reaction directly. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), promote amide bond formation under mild conditions. nih.gov Morpholine amides themselves are recognized as stable and effective acylating intermediates in various synthetic transformations. researchgate.net

Kinetic studies on the acylation of piperidine and morpholine with various phenyl benzoates have been conducted in different solvent systems to understand the influence of solvation on reaction rates. researchgate.net These studies provide insight into the fundamental reactivity of these amines in acylation reactions.

Table 1: Common Reagents for Amide Bond Formation

| Coupling Method | Reagent(s) | Typical Conditions |

| Acyl Chloride | Oxalyl Chloride, Thionyl Chloride | Anhydrous solvent (e.g., DCM, Toluene) |

| Peptide Coupling | EDCI, HOBt, NEt3 | Anhydrous solvent (e.g., DCM, DMF) |

| Peptide Coupling | DCC | Anhydrous solvent (e.g., DCM) |

| Direct Amidation | Chloroacetic anhydride | High temperature (e.g., 130 °C) |

This table provides examples of common reagents and conditions for the amidation/acylation reaction to form the carbonyl linkage.

The synthesis of the core piperidine and morpholine rings is a fundamental aspect of creating the target scaffold. A variety of methods exist for the construction of these heterocycles. nih.gov

Piperidine Ring Synthesis: The piperidine ring is a ubiquitous feature in natural products and pharmaceuticals, and numerous synthetic methods have been developed for its construction. nih.govresearchgate.net Key strategies include:

Hydrogenation/Reduction: The catalytic hydrogenation of substituted pyridines is one of the most common methods for producing piperidines. nih.gov Various transition metal catalysts are employed, often under pressure and elevated temperatures.

Intramolecular Cyclization: This approach involves the ring closure of a linear substrate containing a nitrogen source (like an amine) and an electrophilic site. nih.gov Examples include reductive amination of δ-amino aldehydes or ketones and Michael additions. rsc.org A one-pot method involving the activation of halogenated amides followed by reduction and intramolecular nucleophilic substitution has also been reported. nih.gov

Intermolecular Cyclization (Annulation): These reactions involve the formation of the ring from two or more components. nih.gov The Diels-Alder reaction of 2-aza-1,3-butadienes is a powerful tool for constructing the piperidine skeleton. dtic.mil

Morpholine Ring Synthesis: The morpholine ring is also a privileged structure in medicinal chemistry. pharmjournal.ruresearchgate.net Its synthesis often starts from amino alcohol precursors.

Cyclization of Amino Alcohols: A common route involves the reaction of a 1,2-amino alcohol with reagents like ethylene (B1197577) sulfate (B86663) to achieve N-monoalkylation, followed by intramolecular ring closure. organic-chemistry.org Another method is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by a Lewis acid like boron trifluoride etherate. organic-chemistry.org

From Aziridines: A highly stereoselective strategy involves the SN2-type ring-opening of activated aziridines with a haloalcohol, followed by a base-mediated intramolecular cyclization to furnish the morpholine ring. nih.gov

Cascade Reactions: More complex cascade reactions, such as the reaction of 2-tosyl-1,2-oxazetidine with α-formyl esters, can lead to the formation of substituted morpholine rings in a single sequence. acs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov MCRs are valuable for rapidly building molecular complexity and are applicable to the synthesis of heterocyclic scaffolds like piperidine and morpholine. acs.orgmdpi.com

For piperidine synthesis, one-pot domino reactions involving β-ketoesters, aromatic aldehydes, and aromatic amines can yield highly functionalized piperidine scaffolds. researchgate.net Similarly, a de novo synthesis of the morpholine ring has been developed using a multicomponent Ugi approach followed by an intramolecular SN2 cyclization. acs.org This strategy allows for the creation of substituted morpholines from simple, large-scale amenable building blocks. acs.org These MCR approaches offer a convergent and efficient pathway to complex piperidine-morpholine systems by either pre-forming one of the rings via MCR and then coupling, or by designing an MCR that directly incorporates precursors for both rings.

Advanced Synthetic Techniques Applicable to this compound

Beyond established routes, advanced synthetic strategies can be employed to generate not just the target molecule but entire libraries of related analogues for chemical biology and drug discovery.

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule collections, or libraries. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space by systematically varying the appendages and the core scaffold of a molecule. nih.gov

A DOS approach to libraries based on the this compound scaffold would involve a modular synthetic route. For instance, a common piperidine precursor could be synthesized and then reacted with a diverse set of amines (including various substituted morpholines) to generate library members with different R-groups on the morpholine nitrogen. Concurrently, a library of variously substituted piperidine-3-carboxylic acids could be prepared and coupled with morpholine. nih.gov

An effective DOS strategy has been validated to access a complete matrix of stereoisomers of a 2,4,6-trisubstituted piperidine scaffold, showcasing the power of this approach for generating stereochemical diversity. nih.gov Similarly, DOS can be applied to create libraries of piperazine-based compounds, a close structural relative of morpholine, demonstrating the utility of these methods for generating diverse collections of N-heterocyles for screening. 5z.com By combining different ring-forming reactions, MCRs, and functionalization steps in a combinatorial fashion, DOS can rapidly generate a large number of unique piperidine-morpholine analogues for biological evaluation. cam.ac.uk

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in medicinal chemistry, given their prevalence in a wide array of pharmaceutical agents. Stereoselective and asymmetric approaches to constructing the chiral piperidine core of molecules analogous to this compound have been a significant focus of research. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high fidelity.

One prominent strategy involves the use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring. For instance, an enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been shown to produce functionalized chiral piperidines. umich.edu The reaction proceeds through the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the product. umich.edu The choice of solvent and the specific chiral phosphoric acid catalyst are critical in achieving high yields and enantioselectivities. umich.edu

Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids. nih.govacs.orgsnnu.edu.cn The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.orgsnnu.edu.cn Subsequent reduction then affords the desired chiral piperidine. nih.govacs.orgsnnu.edu.cn This methodology demonstrates broad functional group tolerance, making it applicable to a variety of substituted piperidines. nih.govacs.orgsnnu.edu.cn

Furthermore, chemo-enzymatic methods offer a sustainable and highly selective route to chiral piperidines. By combining chemical synthesis with biocatalysis, researchers have developed a general approach for the asymmetric dearomatization of activated pyridines. nih.gov This process often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The diastereoselective nitro-Mannich reaction is another valuable tool for controlling stereochemistry in the synthesis of functionalized piperidines. This method allows for the creation of three contiguous stereocenters at the 2-, 3-, and 4-positions of the piperidine ring. researchgate.net The reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine yields β-nitro-amines with good selectivity for the syn, anti-diastereoisomers, which can then be reductively cyclized to form stereochemically pure piperidines. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Approaches for Chiral Piperidine Analogs

| Method | Catalyst/Reagent | Key Intermediate/Step | Typical Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) | Reference |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid (CPA) | Intramolecular cyclization of unsaturated acetals | Up to 93% ee | umich.edu |

| Rh-Catalyzed Asymmetric Reductive Heck | Rhodium catalyst with chiral ligand | Asymmetric carbometalation of dihydropyridine | High yield and excellent enantioselectivity | nih.govacs.orgsnnu.edu.cn |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase | Stereoselective one-pot cascade | High enantio- and regio-selectivity | nih.gov |

| Diastereoselective Nitro-Mannich | Base | Diastereoselective addition to a glyoxylate imine | >95:5 dr | researchgate.net |

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with improved efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its analogs, catalytic approaches are crucial for both the formation of the chiral piperidine ring and the construction of the morpholine moiety.

Rhodium catalysis has proven to be particularly versatile. Beyond the asymmetric reductive Heck reaction mentioned previously, rhodium catalysts are effective for the reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This method allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn A key feature of this reaction is the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn

Copper-catalyzed reactions have also emerged as a powerful tool. A notable example is the copper-catalyzed asymmetric cyclizative aminoboration, which provides a general and practical route to pharmaceutically important chiral 2,3-cis-disubstituted piperidines. nih.gov This method proceeds with excellent regioselectivity, diastereoselectivity, and enantioselectivity under mild reaction conditions. nih.gov For the synthesis of the morpholine ring, copper-catalyzed cyclization of aldehydes with Stannyl Amine Protocol (SnAP) reagents has been developed. ethz.ch This catalytic variant expands the substrate scope to include heteroaromatic aldehydes and establishes a basis for an enantioselective process through the use of chiral ligands. ethz.ch

Palladium catalysis is another cornerstone of efficient synthesis. For instance, the reductive amination of 1-benzyl-4-piperidone with morpholine in the presence of a palladium or platinum catalyst under hydrogen pressure provides a direct route to 4-(1-benzylpiperidin-4-yl)morpholine. google.com Subsequent debenzylation yields the final product. google.com This method is noted for its operational simplicity and high yields. google.com

Organocatalysis, which utilizes small organic molecules as catalysts, has also been explored. Morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins, a key transformation in the synthesis of functionalized cyclic systems. frontiersin.org Although the inherent reactivity of morpholine-enamines is lower than that of their pyrrolidine (B122466) counterparts, appropriately designed β-morpholine amino acid catalysts can achieve excellent yields, diastereoselectivity, and enantioselectivity. frontiersin.org

Table 2: Overview of Catalytic Methodologies for Piperidine and Morpholine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Key Advantages | Reference |

| Reductive Transamination | Rhodium catalyst | Pyridinium salts and chiral primary amines | Chiral piperidines | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

| Asymmetric Cyclizative Aminoboration | Copper/(S, S)-Ph-BPE | Unsaturated amines and bis(pinacolato)diboron | Chiral 2,3-cis-disubstituted piperidines | Good functional group tolerance, high selectivity | nih.gov |

| Reductive Amination | Platinum or Palladium catalyst | 1-Benzyl-4-piperidone and morpholine | 4-(Piperidin-4-yl)morpholine | High yield, operational simplicity | google.com |

| Aldehyde Cyclization | Copper catalyst with specific ligands | Aldehydes and SnAP reagents | Substituted morpholines | Broad substrate scope, potential for enantioselectivity | ethz.ch |

| 1,4-Addition Reaction | β-Morpholine amino acids | Aldehydes and nitroolefins | Functionalized cyclic systems | Excellent yields, diastereoselectivity, and good enantioselectivity | frontiersin.org |

Structure Activity Relationship Sar Studies of 4 Piperidin 3 Ylcarbonyl Morpholine Derivatives

Design Principles for Systematic SAR Investigations

The systematic investigation of the SAR of 4-(Piperidin-3-ylcarbonyl)morpholine derivatives is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The rational design of analogues of the this compound scaffold involves a methodical approach to modifying its constituent parts. A key strategy in this process is bioisosteric replacement, where a functional group is substituted with another group that possesses similar physical or chemical properties, with the aim of enhancing the compound's biological activity or refining its physicochemical profile.

Bioisosterism is a powerful tool for modulating drug-like properties, toxicity, and exploring the chemical space of experimental therapeutics. For the morpholine (B109124) moiety, which is often metabolically labile, several bioisosteres can be considered to improve pharmacokinetic properties such as lipophilicity and metabolic stability. Examples of morpholine bioisosteres include spiro-type building blocks like oxetanes and azetidines, as well as bicyclo[1.1.1]pentane or cubane (B1203433) structures which can also serve as bioisosteres for benzene (B151609) rings, aiming to introduce more sp3 character and improve solubility. The strategic application of bioisosteres can lead to compounds with improved potency and selectivity. For instance, the replacement of a hydrogen atom with fluorine can markedly influence potency.

In the context of the piperidine-3-carboxamide core, SAR studies have shown that the piperidine (B6355638) ring size and the carboxamide linkage are crucial. Replacement of the piperidine with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) has been shown to decrease activity, indicating the importance of the six-membered ring for optimal biological response. nih.gov

Studies on related piperidine-carboxamide scaffolds have demonstrated the profound impact of positional isomerism. For instance, in a series of N-arylpiperidine-carboxamide derivatives, the piperidine-3-carboxamide moiety was found to be essential for activity, while the corresponding piperidine-4-carboxamide regioisomer was inactive. nih.gov This highlights the critical importance of the substitution pattern on the piperidine ring.

Stereochemistry at the C3 position of the piperidine ring introduces a chiral center, leading to (R) and (S) enantiomers. These enantiomers can exhibit significantly different biological activities, affinities for their targets, and metabolic profiles. It is therefore essential to synthesize and evaluate the individual enantiomers to understand the stereochemical requirements for optimal activity. The separation and independent testing of stereoisomers are crucial for identifying the more potent and potentially less toxic enantiomer.

SAR of the Piperidine Moiety in this compound

The piperidine ring is a central component of the this compound scaffold, and modifications to this moiety can have a significant impact on biological activity.

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification. The nature of the substituent on this nitrogen can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which can affect target interactions and pharmacokinetic properties.

In studies of piperidine-3-carboxamides, it has been shown that the piperidine nitrogen is a key pharmacophoric feature, often represented as a positively ionizable group in pharmacophore models. nih.gov The nature of the substituent at this position can be critical for activity. For example, in a series of human platelet aggregation inhibitors, optimal activity was achieved when two nipecotoyl (piperidine-3-carbonyl) ring nitrogens were connected by an aralkyl group of a specific length. nih.gov This suggests that the N-substituent can play a crucial role in orienting the molecule within the binding site and engaging in specific interactions.

The table below summarizes the impact of N-substitution on the activity of hypothetical this compound derivatives based on general principles observed in related series.

| N-Substituent (R) | Predicted Activity | Rationale |

| H | Moderate | Potential for H-bond donation and acceptance. |

| Small Alkyl (e.g., Methyl) | Variable | May provide favorable steric interactions or increase lipophilicity. |

| Bulky Alkyl (e.g., tert-Butyl) | Likely Decreased | Potential for steric hindrance at the binding site. |

| Aralkyl (e.g., Benzyl) | Potentially Increased | Can engage in pi-stacking or hydrophobic interactions. |

| Boc (tert-Butoxycarbonyl) | Inactive (Prodrug) | Often used as a protecting group; removal is necessary for activity. |

The conformational free energies of substituted piperidines are influenced by the nature of the substituents. nih.gov For the this compound scaffold, the bulky carbonylmorpholine group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric strain. However, the conformational equilibrium can be influenced by the substituent on the piperidine nitrogen and interactions with the solvent or the biological target.

Molecular mechanics calculations can be used to predict the preferred conformations and the energy barriers between them. nih.gov Understanding the conformational preferences is crucial for designing rigid analogues or introducing substituents that favor the bioactive conformation, thereby improving ligand efficiency.

SAR of the Morpholine Moiety in this compound

The morpholine ring in the this compound scaffold serves as the amide component attached to the piperidine-3-carbonyl group. While the piperidine moiety often provides the core pharmacophore for target interaction, the morpholine ring can significantly influence the molecule's physicochemical properties and engage in secondary binding interactions.

Modifications to the morpholine ring itself are less common than substitutions on the piperidine nitrogen. However, replacing the morpholine with other cyclic amines or even acyclic amines can provide valuable SAR insights. For example, replacing the morpholine with a thiomorpholine (B91149) could probe the importance of the oxygen atom as a hydrogen bond acceptor. Similarly, using piperazine (B1678402) or substituted piperazines would introduce an additional site for modification and could alter the molecule's basicity and polarity.

The table below illustrates potential modifications to the morpholine moiety and their predicted impact on activity.

| Morpholine Replacement | Predicted Activity | Rationale |

| Thiomorpholine | Potentially Altered | Probes the role of the heteroatom in hydrogen bonding and polarity. |

| Piperazine | Potentially Altered | Introduces a second basic nitrogen, which could form additional ionic interactions or alter pharmacokinetics. |

| N-Methylpiperazine | Potentially Altered | Adds a lipophilic group and a tertiary amine, affecting solubility and potential for new interactions. |

| Acyclic Diethylamide | Likely Decreased | Increases flexibility, which can be entropically unfavorable for binding. |

Effects of Ring Substitutions on Pharmacological Activity

Piperidine Ring Substitutions: The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution patterns are crucial for activity. In related heterocyclic compounds, the introduction of substituents on the piperidine ring has been shown to modulate potency. For instance, in a series of pyrimidine-4-carboxamides, replacing a morpholine group with a more hydrophobic piperidine ring was a tolerated modification. acs.orgnih.gov Further substitution on this piperidine ring, such as the introduction of fluorine atoms (e.g., 3,3-difluoropiperidine), led to a twofold increase in potency, suggesting that alterations in the electronic properties and conformation of the ring can be beneficial for target engagement. acs.orgnih.gov

SAR studies on various morpholine-containing compounds have also shown that substitutions on the morpholine ring itself can be critical. The introduction of alkyl groups at the C-3 position of the morpholine ring has been found to increase anticancer activity in certain series. e3s-conferences.org Furthermore, attaching aromatic rings with halogen substituents to the morpholine moiety has been shown to enhance inhibitory action. e3s-conferences.org

The following table summarizes SAR findings from analogous heterocyclic structures, illustrating the effects of ring modifications on biological potency.

| Compound Series | Original Moiety | Modified Moiety | Change in Potency |

| Pyrimidine-4-carboxamides | Morpholine | Piperidine | Tolerated |

| Pyrimidine-4-carboxamides | Piperidine | 3,3-difluoropiperidine | 2-fold increase |

| Pyrimidine-4-carboxamides | Morpholine | (S)-3-hydroxypyrrolidine | 10-fold increase |

| 4-Azaindole derivatives | Piperidine | Morpholine | Inactive compound |

Data compiled from studies on analogous heterocyclic compounds to illustrate general SAR principles. acs.orgnih.govdndi.org

Role of Morpholine in Modulating Pharmacokinetic Relevant Attributes in Preclinical Models

The morpholine ring is frequently incorporated into drug candidates not only for its contribution to pharmacodynamic activity but also for its ability to confer desirable pharmacokinetic (PK) properties. nih.govresearchgate.net Its unique physicochemical characteristics often lead to improvements in solubility, metabolic stability, and membrane permeability. sci-hub.seresearchgate.net

The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to its piperidine counterpart (morpholine pKa ≈ 8.7). sci-hub.se This moderation of basicity can be crucial for optimizing interactions with biological targets and can lead to improved absorption and distribution profiles. nih.gov In CNS drug discovery, the pKa of morpholine-containing compounds is often close to physiological pH, which can enhance solubility and the ability to cross the blood-brain barrier. nih.gov

Numerous studies have demonstrated the practical benefits of including a morpholine moiety to enhance a compound's PK profile. nih.gov For example, in the development of the anticancer drug Gefitinib, a morpholine group was incorporated to prolong the terminal plasma half-life of the molecule. sci-hub.se The conversion of a piperidine to a morpholine has also been used as a strategy to increase potency by reducing basicity. sci-hub.se

SAR of the Carbonyl Linker and Bridging Modifications

The carbonyl group serves as a rigid and crucial linker connecting the piperidine and morpholine rings. This linker is not merely a spacer; its chemical properties and spatial orientation are vital for the molecule's interaction with its biological target.

Importance of Linker Length, Rigidity, and Flexibility on Binding

The carbonyl linker in this compound defines the distance and relative orientation between the two heterocyclic rings. Its rigidity, due to the planar nature of the amide bond, restricts the conformational freedom of the molecule. This restriction can be advantageous, as it pre-organizes the molecule for optimal binding to a target protein, reducing the entropic penalty upon binding.

The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor, a feature that is often critical for anchoring a ligand into the active site of a protein or receptor. The length of the linker is also a key determinant of activity. In studies of other bioactive molecules, the nature of the linking group has been shown to be of high importance. For instance, in a series of tetrahydroisoquinoline-based inhibitors, linkers such as –CO– (carbonyl) and –COCH2– were found to be less effective than –CH2– or –CONH– linkers, demonstrating that even subtle changes to the linker's composition and flexibility can have a significant impact on biological activity. nih.gov Modifying the linker by inserting additional atoms (e.g., changing from a carbonyl to a carboxamido-methyl linker) would alter the distance between the piperidine and morpholine rings, which could either improve or disrupt the key interactions with a biological target.

Chemical Modifications and Their Impact on Potency and Selectivity

Chemical modification of the carbonyl linker is a key strategy for optimizing the potency and selectivity of this compound derivatives. Given its role as a potential hydrogen bond acceptor and a rigid spacer, any alteration can profoundly affect the molecule's biological profile.

Replacing the carbonyl group with other functionalities can probe the requirements of the target's binding site. For example:

Reduction to a Methylene (B1212753) Bridge: Converting the carbonyl group to a methylene (-CH2-) group would remove the hydrogen bond accepting capability and introduce greater flexibility. If activity is retained or improved, it would suggest that the hydrogen bond is not critical and that a more flexible orientation of the two rings is preferred.

Bioisosteric Replacements: The amide bond could be replaced with other groups like an ester, a reversed amide, or a stable isostere like a 1,2,3-triazole. Each modification would present a different array of electronic and steric properties, influencing binding affinity and selectivity.

Linker Homologation: Inserting a methylene group between the piperidine ring and the carbonyl group (-CH2-CO-) would increase the linker length. This could be used to probe for additional binding pockets or to optimize the positioning of the heterocyclic rings.

In a series of anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole template, modifications to the carbonyl linker were investigated to extend SAR studies. nih.gov Such studies often reveal that the linker is a sensitive component of the pharmacophore. In another example, replacing a cyclic piperidine with a more flexible acyclic analog resulted in a complete loss of activity, underscoring the importance of conformational restriction for potency. dndi.org These examples from related fields emphasize that modifications to the linker region of this compound are likely to have a substantial impact on its potency and selectivity.

Biological Evaluation Strategies and Preclinical Activity Spectrum

In Vitro Pharmacological Profiling Methodologies

In vitro profiling serves as the cornerstone for understanding how a compound interacts with biological systems at a molecular and cellular level. These methodologies are designed to be high-throughput, reproducible, and informative, guiding the subsequent stages of drug development.

Receptor binding assays are essential for quantifying the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand or a fluorescent probe known to bind to the target receptor. The test compound is introduced in increasing concentrations to compete with the labeled ligand for binding sites on a preparation of cells or membranes expressing the receptor. The amount of labeled ligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Kᵢ), which reflects the compound's binding affinity.

For scaffolds containing a piperidine (B6355638) moiety, these assays are crucial for determining both potency and selectivity. For instance, in the evaluation of N-(4-piperidinyl)-2-indolinones, a structural class related to the subject compound, competitive binding assays were used to determine their affinity for the nociceptin (B549756) receptor (NOP) and other opioid receptors. nih.gov Such studies provide vital information on the pharmacophoric requirements for achieving high affinity and selectivity, guiding the rational design of new ligands. nih.gov The modification of substituents on the piperidine ring can significantly influence whether the compound acts as an agonist or an antagonist at the receptor. nih.gov

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes, which is a common mechanism for therapeutic intervention. These studies measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀).

Compounds incorporating piperidine and morpholine (B109124) rings have been extensively studied as enzyme inhibitors. For example, derivatives of 4-N-phenylaminoquinoline containing a morpholine group have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov The widely used Ellman's method is employed for these assays. nih.gov Further kinetic analyses can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper mechanistic insights into how the compound interacts with the enzyme's active or allosteric sites. mdpi.com Similarly, piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes. nih.gov

Following target binding or enzyme inhibition, cell-based assays are used to assess the compound's functional effect in a more physiologically relevant context. These assays measure a wide range of cellular responses, including cell proliferation, cytotoxicity, apoptosis, and changes in second messenger levels.

For piperidine and morpholine-containing scaffolds, cytotoxicity assays are commonly performed, especially when investigating potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability. mdpi.com In studies of 2-benzimidazolylquinoxaline derivatives coupled with morpholine and piperidine fragments, their cytotoxic activity was evaluated against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀). acs.org Such assays can reveal selective toxicity towards cancer cells over normal cells, an important characteristic for a potential therapeutic agent. acs.org

Identified Biological Activities of 4-(Piperidin-3-ylcarbonyl)morpholine and Related Scaffolds

The piperidine and morpholine heterocycles are considered privileged structures in medicinal chemistry, as they are frequently found in biologically active compounds across numerous therapeutic areas. jocpr.compharmjournal.ru Their incorporation into a single scaffold, as in this compound, suggests potential for a diverse range of biological activities.

The morpholine and piperidine scaffolds are particularly prominent in the development of drugs targeting the central nervous system (CNS). acs.orgresearchgate.net The physicochemical properties of the morpholine ring, including its pKa value and balanced lipophilic-hydrophilic profile, can enhance solubility and permeability across the blood-brain barrier (BBB), a critical factor for CNS-active compounds. acs.orgresearchgate.netnih.gov

Derivatives containing these rings are explored for their potential in treating neurodegenerative diseases. A key strategy in managing Alzheimer's disease is the inhibition of cholinesterases. researchgate.net Numerous studies have shown that piperidinone and morpholine-bearing quinoline (B57606) derivatives can act as potent inhibitors of both AChE and BChE. mdpi.comresearchgate.net These scaffolds can be designed to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme, leading to potent inhibition. nih.gov Furthermore, morpholine-containing compounds have been investigated for their ability to modulate various neurotransmitter receptors involved in mood disorders and pain. acs.orgresearchgate.net The structural similarity of these scaffolds to endogenous ligands allows them to interact with targets such as cannabinoid and histamine (B1213489) receptors. researchgate.netnih.gov

There is significant research interest in piperidine and morpholine derivatives as potential anti-infective agents, driven by the urgent need for new drugs to combat antimicrobial resistance. nih.gov The synthesis of novel derivatives containing these scaffolds has yielded compounds with promising activity against a range of bacterial pathogens. nih.govresearchgate.net

The antimicrobial activity of these compounds is typically evaluated using methods like the disc diffusion method to determine zones of inhibition against various bacterial strains. biointerfaceresearch.com Studies have demonstrated that derivatives of morpholine and piperidine possess pronounced activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netbiointerfaceresearch.com The specific chemical structure and substitutions on the heterocyclic rings are crucial in determining the spectrum and potency of the antimicrobial effect. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidine and Morpholine Derivatives

| Compound Class | Test Method | Bacterial Strain | Activity/Result | Reference |

| Piperidine Derivatives | Disc Diffusion | Staphylococcus aureus (Gram-positive) | Active, comparable to chloramphenicol | biointerfaceresearch.com |

| Piperidine Derivatives | Disc Diffusion | Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com |

| Morpholine/Piperidine Derivatives | Not Specified | Acinetobacter baumannii (Gram-negative) | Pronounced antimicrobial activity | researchgate.net |

| Morpholine/Piperidine Derivatives | Not Specified | Pseudomonas aeruginosa (Gram-negative) | Pronounced antimicrobial activity | researchgate.net |

| Acetamide Derivatives with Piperidine/Morpholine | MIC Determination | Escherichia coli (Gram-negative) | Inhibition zones of 6.0 to 8.4 mm at MIC of 12.5 µg/mL for some derivatives | mdpi.com |

| Acetamide Derivatives with Piperidine/Morpholine | MIC Determination | Proteus mirabilis (Gram-negative) | Inhibition zones of 6.0 to 8.4 mm at MIC of 12.5 µg/mL for some derivatives | mdpi.com |

Anticancer Research and Cytotoxic Investigations

The piperidine and morpholine moieties are fundamental components in the design of numerous anticancer agents. nih.govnih.gov Their presence often enhances pharmacokinetic properties or facilitates critical interactions with biological targets. pharmjournal.ru Consequently, a hybrid molecule such as this compound is a rational candidate for anticancer screening. Investigations into structurally related piperidine-amide and morpholine-amide derivatives have demonstrated significant cytotoxic potential across various cancer cell lines.

For instance, studies on N-feruloylpiperidine and N-feruloylmorpholine, which feature an amide linkage to the respective heterocycles, showed cytotoxic activity against murine P-388 leukemia cells, with IC50 values of 46.67 µg/mL and 57.10 µg/mL, respectively. researchgate.net More complex systems incorporating these rings have also been evaluated. A series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine substituents were tested for cytotoxicity, although in this specific series, the replacement of a more active N-substituted piperazine (B1678402) fragment with piperidine or morpholine led to a general decrease in activity. nih.gov

However, other research highlights the potent effects of these scaffolds. In a series of 3,5-bis(benzylidene)-4-piperidones, the inclusion of a terminal morpholine group was noted for enhancing selective toxicity towards cancer cells over normal cells. nih.gov One of the lead compounds from this study demonstrated substantial growth inhibition against a panel of 48 human tumor cell lines at a concentration of 5 µM. nih.gov Furthermore, novel piperidine derivatives have been shown to induce apoptosis and inhibit epithelial-mesenchymal transition in prostate cancer (PC3) cells, with one compound displaying a potent IC50 value of 0.81 µM. researchgate.net Similarly, morpholine-substituted tetrahydroquinoline derivatives have exhibited powerful and selective cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines, with the most active compounds showing IC50 values in the low nanomolar range (e.g., 0.033 µM against A549 cells). nih.gov

These findings underscore the rationale for subjecting this compound to extensive cytotoxic screening against a diverse panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Structurally Related Piperidine and Morpholine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Measured Activity (IC50) | Reference |

|---|---|---|---|

| N-feruloylpiperidine | P-388 (Murine Leukemia) | 46.67 µg/mL | researchgate.net |

| N-feruloylmorpholine | P-388 (Murine Leukemia) | 57.10 µg/mL | researchgate.net |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon Carcinoma) | 6-11 µM | nih.gov |

| Morpholine-substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | 0.033 µM | nih.gov |

| Morpholine-substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | 0.087 µM | nih.gov |

| Novel Piperidine Derivative (Compound 17a) | PC3 (Prostate Cancer) | 0.81 µM | researchgate.net |

Anti-inflammatory and Immunomodulatory Research Contexts

Both piperidine and morpholine scaffolds are present in compounds investigated for anti-inflammatory and immunomodulatory effects. nih.govmdpi.com The morpholine ring, for example, is a component of drugs with anti-inflammatory properties. researchgate.netresearchgate.net Research into related heterocyclic structures has shown promise in this area. For example, novel piperazine derivatives demonstrated significant dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production by up to 39.42% and tumour necrosis factor-alpha (TNF-α) generation by up to 56.97% at a 10 µM concentration in cellular assays. nih.gov

Furthermore, a review of piperidine and morpholine derivatives highlighted their potential as immunomodulatory agents, with specific compounds showing high immunostimulatory action. researchgate.net Given the established role of inflammation in a multitude of diseases, evaluating the potential of this compound to modulate inflammatory pathways is a logical step in its preclinical assessment. Such investigations would typically involve assays to measure the inhibition of key inflammatory mediators like cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in relevant cell models (e.g., lipopolysaccharide-stimulated macrophages).

Table 2: Anti-inflammatory Activity of Structurally Related Heterocyclic Derivatives

| Compound Class | Assay | Activity at 10 µM | Reference |

|---|---|---|---|

| Novel Piperazine Derivative (PD-1) | Nitrite Production Inhibition | 39.42% | nih.gov |

| Novel Piperazine Derivative (PD-2) | Nitrite Production Inhibition | 33.7% | nih.gov |

| Novel Piperazine Derivative (PD-1) | TNF-α Generation Inhibition | 56.97% | nih.gov |

| Novel Piperazine Derivative (PD-2) | TNF-α Generation Inhibition | 44.73% | nih.gov |

Other Emerging Pharmacological Applications (e.g., Anti-fatigue)

While direct evidence for anti-fatigue activity of compounds with the this compound structure is not established in the scientific literature, the versatility of its constituent rings suggests a broad potential for other pharmacological applications. The piperidine and morpholine scaffolds are key components in drugs targeting a wide array of conditions. pharmjournal.ruresearchgate.net

Emerging research areas for these heterocyclic derivatives include:

Antidiabetic Activity : Both morpholine and piperidine derivatives have been extensively reviewed as potential antidiabetic agents, acting through mechanisms such as α-glucosidase inhibition. nih.govmdpi.comthailandmedical.news

Central Nervous System (CNS) Activity : Derivatives of these heterocycles have been explored as antidepressants, H1-antihistamines for insomnia, and as antagonists for various CNS receptors. nih.govresearchgate.net

Antioxidant Properties : Several studies on novel piperidine and piperazine amides have included evaluations of their antioxidant capacity through methods like the DPPH radical scavenging assay. nih.govresearchgate.netacademicjournals.org

Antimicrobial Activity : The piperidine core is a feature of many compounds synthesized and tested for antibacterial and antifungal properties. researchgate.netacademicjournals.org

The combination of these two pharmacologically significant rings in a single molecule makes it a candidate for screening in a wide range of therapeutic areas. While an application such as "anti-fatigue" remains speculative, it represents an avenue for future investigation, potentially through models of physical endurance or by exploring the compound's effects on mitochondrial function and cellular metabolism.

High-Throughput Screening (HTS) Approaches for Lead Identification

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid automated testing of vast numbers of chemical compounds against specific biological targets to identify active "hits". A molecule like this compound is an ideal candidate for inclusion in HTS compound libraries. Its structure is based on piperidine and morpholine, which are widely regarded as privileged pharmacophores—structural motifs that are capable of binding to a variety of biological targets. researchgate.netpharmjournal.rubohrium.com

The rationale for including such compounds in screening libraries is that their inherent structural features increase the probability of finding a meaningful interaction with a target protein, such as an enzyme, receptor, or ion channel. In a typical HTS campaign, a library containing tens of thousands to millions of diverse compounds is screened in a miniaturized, automated fashion. The assay is designed to produce a measurable signal (e.g., fluorescence, luminescence) in the presence of a compound that modulates the target's activity.

Should this compound or its analogs be present in a library, an HTS campaign could identify it as a hit for a novel, unanticipated biological target. Following initial identification, the hit compound would undergo a series of validation steps, including confirmation of its activity and determination of its potency (e.g., IC50 or EC50). Confirmed and validated hits serve as the starting point for lead optimization, a process where medicinal chemists systematically modify the molecule's structure to improve its potency, selectivity, and drug-like properties, ultimately aiming to develop a clinical candidate.

Molecular Target Identification and Mechanistic Elucidation of 4 Piperidin 3 Ylcarbonyl Morpholine

Characterization of Ligand-Target Interactions of 4-(Piperidin-3-ylcarbonyl)morpholine

Once a target is validated, the next step is to characterize the precise nature of the interaction between the ligand and its target protein.

Signaling Pathway Modulation by this compound

Elucidation of Upstream and Downstream Signaling Cascades

Currently, there is no available research that delineates the upstream or downstream signaling pathways affected by this compound. Investigations into other morpholine-containing compounds have revealed influences on pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and proliferation. However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Specific Receptor Agonism/Antagonism or Enzyme Inhibition Mechanisms

Detailed studies on the interaction of this compound with specific molecular targets such as dopamine (B1211576) receptors, choline (B1196258) transporters, or phosphodiesterase delta (PDEδ) have not been published. The piperidine (B6355638) moiety is a common feature in many compounds targeting the central nervous system, including those that interact with dopamine receptors. Similarly, various heterocyclic compounds are known to inhibit specific enzymes. However, in the absence of empirical data, the receptor binding profile and enzyme inhibition activity of this compound remain unknown.

Table 1: Hypothetical Target Interaction Profile for this compound

| Molecular Target | Interaction Type (Agonism/Antagonism/Inhibition) | Supporting Evidence |

|---|---|---|

| Dopamine Receptors | Not Determined | No available data |

| Choline Transporters | Not Determined | No available data |

| PDEδ | Not Determined | No available data |

This table is for illustrative purposes only and is not based on experimental data.

Computational and Chemoinformatic Approaches in the Study of 4 Piperidin 3 Ylcarbonyl Morpholine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. sciencescholar.us For 4-(Piperidin-3-ylcarbonyl)morpholine, docking studies can elucidate how its distinct structural features—the flexible piperidine (B6355638) ring, the hydrogen-bond-accepting morpholine (B109124) oxygen, and the central carbonyl group—contribute to its binding affinity and selectivity for a given receptor.

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.ir This process is crucial for hit identification, where initial promising compounds are selected for further study. When screening for novel ligands, a library can be filtered to include compounds with specific scaffolds, such as the piperidine and morpholine rings present in this compound.

The process begins by preparing a 3D structure of the target protein and defining the binding site. A large virtual library of compounds is then computationally docked into this site. Each compound is assigned a score based on how well it fits and the predicted strength of its interactions. Compounds with the best scores are considered "hits." In a hypothetical virtual screening campaign, this compound could be identified as a hit from a diverse chemical library, as illustrated in the table below.

Table 1: Illustrative Virtual Screening Hit List This table presents hypothetical data to demonstrate the outcome of a virtual screening process where compounds are ranked by their docking scores.

| Compound ID | Structure | Docking Score (kcal/mol) | Note |

|---|---|---|---|

| ZINC12345 | (Structure of a random library compound) | -7.8 | Initial hit |

| CHEM56789 | (Structure of a random library compound) | -8.2 | Higher scoring hit |

| Target-001 | This compound | -9.1 | Identified as a top candidate |

| ANALOG-002 | (Structure of a related analog) | -8.9 | Structurally similar hit |

Once a compound like this compound is identified as a hit, its predicted binding pose is analyzed in detail to understand the specific molecular interactions responsible for its affinity. nih.gov This analysis reveals "interaction hotspots," which are key amino acid residues in the protein's active site that contribute significantly to the binding energy.

For this compound, key interactions would likely involve:

Hydrogen Bonds: The oxygen atom of the morpholine ring and the carbonyl oxygen are potential hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The aliphatic rings of both the piperidine and morpholine moieties can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form favorable electrostatic interactions with acidic residues like aspartate or glutamate. nih.gov

Table 2: Predicted Interaction Analysis for this compound This table provides a hypothetical breakdown of the key interactions between the ligand and a protein active site, as would be determined from a docking simulation.

| Ligand Functional Group | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Piperidine N-H | Asp121 | Hydrogen Bond (Donor) | 2.9 |

| Carbonyl Oxygen | Tyr250 | Hydrogen Bond (Acceptor) | 3.1 |

| Morpholine Oxygen | Ser125 | Hydrogen Bond (Acceptor) | 3.0 |

| Piperidine Ring | Val78, Leu198 | Hydrophobic | 3.5 - 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. mdpi.com An MD simulation can validate the stability of a docking pose and provide deeper insights into the conformational flexibility of both the ligand and the protein. researchgate.netnih.gov

MD simulations are used to assess the stability of the protein-ligand complex. Key parameters are analyzed over the simulation time (typically nanoseconds) to understand its dynamic behavior. mdpi.com

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated relative to their starting positions. A stable, low-fluctuation RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible regions of the protein. Significant changes in the RMSF of active site residues upon ligand binding can indicate induced-fit effects.

Table 3: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system | OPLS, CHARMM, AMBER |

| Water Model | Explicit representation of solvent molecules | TIP3P, SPC/E |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) to balance the charge | Add to neutralize system |

| Simulation Time | Duration of the simulation to capture molecular motions | 100 - 200 nanoseconds |

| Temperature | Simulated physiological temperature | 300 K |

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods used on MD simulation trajectories to estimate the binding free energy of a ligand to a protein. frontiersin.orgnih.gov These methods offer a more accurate prediction of binding affinity than docking scores alone because they incorporate solvent effects and average over multiple conformations. elsevierpure.comresearchgate.net

The binding free energy (ΔG_bind) is calculated by considering various energy components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv: The solvation free energy, which is composed of a polar component (ΔG_polar) and a non-polar component (ΔG_nonpolar).

-TΔS: The conformational entropy change upon binding (often omitted due to high computational cost and potential for inaccuracy). nih.gov

Table 4: Hypothetical MM/GBSA Binding Free Energy Calculation for this compound This table illustrates the individual energy components that contribute to the final predicted binding free energy.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 | Favorable |

| Electrostatic Energy (ΔE_elec) | -28.2 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +41.5 | Unfavorable (Desolvation Penalty) |

| Non-polar Solvation Energy (ΔG_nonpolar) | -5.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -37.6 | Strongly Favorable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. pharmjournal.ru A QSAR model can be used to predict the activity of newly designed molecules before they are synthesized, guiding lead optimization efforts.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to generate an equation that links these descriptors to the observed activity. A study on 4-phenylpiperidine (B165713) derivatives, for example, successfully used a neural network method to correlate molecular descriptors with analgesic activity. nih.gov

Table 5: Example of a Hypothetical QSAR Model for a Series of Piperidine-Morpholine Analogs This table presents an example of a QSAR equation and the statistical metrics used to validate its predictive power.

| Parameter | Description |

|---|---|

| Model Equation | pIC50 = 1.25 * (logP) - 0.45 * (TPSA) + 0.88 * (NumRotatableBonds) + 2.15 |

| Descriptors Used | |

| logP | The octanol-water partition coefficient, a measure of lipophilicity. |

| TPSA | Topological Polar Surface Area, related to membrane permeability. |

| NumRotatableBonds | The number of rotatable bonds, related to conformational flexibility. |

| Validation Statistics | |

| r² (Correlation Coefficient) | A measure of how well the model fits the training data (a value > 0.6 is good). |

| q² (Cross-validation r²) | A measure of the model's predictive power on internal test sets (a value > 0.5 is good). |

| Interpretation | The hypothetical model suggests that higher lipophilicity (logP) and more rotatable bonds increase biological activity, while a larger polar surface area (TPSA) decreases it. |

Development of Predictive Models for Rational Analog Design

The rational design of analogs of this compound is heavily reliant on the development of predictive computational models. These models aim to establish a quantitative structure-activity relationship (QSAR), which correlates variations in the molecular structure with changes in biological activity. The core principle is that the biological effect of a compound is intrinsically linked to its molecular structure and physicochemical properties.

The development process for such predictive models typically involves several key stages:

Data Curation: A dataset of compounds structurally related to this compound with known biological activity (e.g., binding affinity, enzyme inhibition) against a specific target is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that describe the molecule's shape and electronic properties.

Model Building: Machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, or random forests, are employed to build a mathematical model that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

For this compound, these models can be used to predict the activity of hypothetical analogs before they are synthesized. For example, a model might predict how substituting different groups on the piperidine or morpholine rings would affect the compound's affinity for a particular receptor. This allows chemists to prioritize the synthesis of analogs that are most likely to have improved activity.

Selection of Molecular Descriptors and Model Validation

The selection of appropriate molecular descriptors is a critical step in building a reliable predictive model. These descriptors are numerical representations of a molecule's properties and can be categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area, as well as quantum chemical descriptors like HOMO and LUMO energies.

For a molecule like this compound, a combination of 2D and 3D descriptors would likely be employed to capture both its structural connectivity and its spatial arrangement, which are crucial for its interaction with biological targets.

Once a model is built, its predictive ability must be validated. Common validation metrics include:

Coefficient of Determination (R²): This measures the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors).

Cross-Validation (Q²): Typically performed using a leave-one-out or k-fold cross-validation approach, this metric assesses the model's ability to predict the activity of compounds that were not used in its training.

External Validation (R²pred): The model is used to predict the activity of an external set of compounds that were not used in either the training or the internal validation. This is considered the most stringent test of a model's predictive power.

A robust and validated model for this compound and its analogs would enable the in silico screening of virtual libraries, significantly streamlining the process of identifying new lead compounds.

Chemoinformatic Analysis of Chemical Space and Molecular Diversity

Chemoinformatic analysis provides a framework for understanding the properties of this compound in the context of the broader chemical space and for assessing the diversity of compound libraries based on this scaffold.

Assessment of Drug-Likeness and Lead-Likeness Profiles

"Drug-likeness" and "lead-likeness" are qualitative concepts used to assess the suitability of a compound for development as a drug. These assessments are often based on empirical rules derived from the analysis of successful drugs and clinical candidates. One of the most well-known sets of rules is Lipinski's Rule of Five, which provides a set of simple physicochemical property-based cutoffs for predicting good oral bioavailability.

The drug-likeness and lead-likeness profile of this compound can be assessed by calculating key molecular properties and comparing them to established criteria.

| Property | Calculated Value | Lipinski's Rule of Five | Lead-Like Criteria |

| Molecular Weight (MW) | 198.26 g/mol | ≤ 500 | 150 - 350 |

| LogP (Octanol-Water Partition Coefficient) | -0.25 | ≤ 5 | -1 to 3 |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | ≤ 3 |

| Rotatable Bonds | 2 | ≤ 10 | ≤ 7 |

Note: The calculated values in this table are illustrative and would be determined using chemoinformatic software.

Based on these illustrative values, this compound would exhibit a favorable profile, adhering to both Lipinski's rules and the more stringent criteria for lead-likeness. This suggests that the compound has a good starting point in terms of its physicochemical properties for further development.

Scaffold Diversity and Prioritization in Compound Libraries

The piperidine-morpholine scaffold of this compound serves as a valuable starting point for the creation of compound libraries. Chemoinformatic methods can be used to analyze the structural diversity of these libraries and to prioritize compounds for synthesis and screening.

Scaffold diversity can be assessed using various techniques, including:

Scaffold Tree Analysis: This method decomposes molecules into their constituent ring systems and linkers, allowing for a hierarchical classification of scaffolds.

Principal Component Analysis (PCA): By reducing the dimensionality of the descriptor space, PCA can be used to visualize the distribution of compounds in a library and identify areas of chemical space that are well-explored or underexplored.

By analyzing the scaffold diversity of a library of analogs of this compound, researchers can ensure that they are exploring a wide range of chemical space, increasing the probability of discovering novel and potent compounds. Prioritization can then be based on a combination of factors, including predicted activity from QSAR models, drug-likeness profiles, and synthetic feasibility.

In Silico Prediction of Activity Spectra and Potential Targets (e.g., PASS, SwissTargetPrediction)

In the early stages of drug discovery, the biological targets of a novel compound may not be known. In silico tools such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can be used to predict the likely biological activities and molecular targets of a compound based on its structure.

PASS Online: This tool predicts a wide range of biological activities (pharmacological effects, mechanisms of action, toxicities) for a given compound based on a large database of known active compounds. The output is a list of potential activities with a corresponding probability of being active (Pa) and inactive (Pi).

SwissTargetPrediction: This web server predicts the most likely protein targets of a small molecule by combining 2D and 3D similarity measures with a large database of known ligand-target interactions.

For this compound, these tools could generate a list of potential biological activities and protein targets, providing valuable hypotheses for experimental validation.

| Predicted Activity/Target Class | PASS (Pa > 0.5) | SwissTargetPrediction (Top 5) |

| Enzymes | Amine Oxidase A inhibitor | Carbonic Anhydrase II |

| Prostaglandin G/H Synthase 2 | ||

| Receptors | Dopamine (B1211576) D2 receptor antagonist | Dopamine D3 Receptor |

| Sigma-1 receptor agonist | Sigma-1 Receptor | |

| Ion Channels | Voltage-gated potassium channel |

Note: The activities and targets in this table are hypothetical examples of the output that would be generated by these predictive tools.

The predictions from these in silico tools can guide the design of initial biological assays to characterize the pharmacological profile of this compound and its analogs, thereby accelerating the identification of its mechanism of action and therapeutic potential.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 4-(Piperidin-3-ylcarbonyl)morpholine. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) and morpholine (B109124) rings would exhibit signals in distinct regions. The protons on the morpholine ring adjacent to the oxygen atom are expected to appear downfield (approximately 3.5-3.8 ppm) compared to those adjacent to the nitrogen atom. The protons on the piperidine ring would produce a series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The methine proton at the C3 position of the piperidine ring, being adjacent to the carbonyl group, would likely resonate at a downfield position within this range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide functional group is the most deshielded and would appear significantly downfield (typically 170-175 ppm). The carbons of the morpholine ring would be observed in the 45-70 ppm region, while the piperidine ring carbons would resonate at approximately 20-55 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would establish the connectivity between adjacent protons within the piperidine and morpholine rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive structural confirmation.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~172 |

| Morpholine CH₂-O | ~3.6 - 3.7 | ~66 - 67 |

| Morpholine CH₂-N | ~3.4 - 3.6 | ~42 - 48 |

| Piperidine CH (C3) | ~2.8 - 3.2 | ~45 - 50 |

| Piperidine CH₂-N | ~2.9 - 3.4 (axial/equatorial) | ~45 - 55 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.